molecular formula C22H20N2O B2702237 1-phenethyl-2-(phenoxymethyl)-1H-benzo[d]imidazole CAS No. 385402-72-2

1-phenethyl-2-(phenoxymethyl)-1H-benzo[d]imidazole

Katalognummer: B2702237
CAS-Nummer: 385402-72-2
Molekulargewicht: 328.415
InChI-Schlüssel: HNWDMKNFJLMIDC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-phenethyl-2-(phenoxymethyl)-1H-benzo[d]imidazole is a compound belonging to the benzimidazole class of heterocyclic compounds. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties . The unique structure of this compound makes it a compound of interest in various scientific research fields.

Vergleich Mit ähnlichen Verbindungen

1-phenethyl-2-(phenoxymethyl)-1H-benzo[d]imidazole can be compared with other benzimidazole derivatives, such as:

Biologische Aktivität

1-Phenethyl-2-(phenoxymethyl)-1H-benzo[d]imidazole is a compound that belongs to the benzimidazole family, known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antiproliferative, antifungal, and potential antidiabetic properties.

Synthesis and Characterization

The synthesis of this compound involves the condensation of N1-phenylbenzene-1,2-diamine with substituted phenoxyacetic acids. The reaction typically occurs under reflux conditions in aqueous solvents, yielding moderate to high yields of the target compound. Characterization techniques such as NMR, FTIR, and HRMS are employed to confirm the structure and purity of the synthesized compounds .

Antiproliferative Activity

The antiproliferative activity of this compound has been evaluated against various cancer cell lines. In a study, derivatives of benzimidazole exhibited significant cytotoxic effects against MDA-MB-231 (breast cancer) cells, with IC50 values indicating potent activity. For instance, related compounds showed IC50 values ranging from 16.38 µM to over 100 µM depending on their structural modifications .

Table 1: Antiproliferative Activity of Related Compounds

CompoundCell LineIC50 (µM)
2gMDA-MB-23116.38
2dMDA-MB-23129.39
3gMDA-MB-231>100

The mechanism of action often involves apoptosis induction through mitochondrial pathways, where compounds disturb mitochondrial membrane potential leading to caspase activation and subsequent cell death .

Antifungal Activity

The antifungal properties of this compound were assessed against common fungal strains such as Candida albicans and Aspergillus niger. Results indicated moderate antifungal activity with minimum inhibitory concentration (MIC) values ranging from 64 μg/mL to 512 μg/mL for various derivatives. The introduction of alkyl groups at specific positions enhanced the antifungal potency significantly .

Table 2: Antifungal Activity Against Fungal Strains

CompoundFungal StrainMIC (μg/mL)
1aCandida albicans64
2gAspergillus niger128
3aCandida albicans>512

Antidiabetic Potential

Recent studies have also explored the potential of benzimidazole derivatives, including those related to this compound, as α-glucosidase inhibitors. Compounds synthesized in this series demonstrated promising in vitro and in vivo anti-diabetic activities with IC50 values as low as 0.71 µM for some derivatives. These compounds were found to bind non-competitively to the enzyme, indicating a potential therapeutic application for managing postprandial blood glucose levels .

Table 3: α-Glucosidase Inhibition Activity

CompoundIC50 (µM)
15o2.09
22d0.71

Case Studies

In one notable case study, a derivative of benzimidazole exhibited significant hypoglycemic activity in diabetic models comparable to acarbose, a standard antidiabetic medication. This highlights the therapeutic potential of this compound class in managing diabetes alongside its anticancer properties .

Eigenschaften

IUPAC Name

2-(phenoxymethyl)-1-(2-phenylethyl)benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O/c1-3-9-18(10-4-1)15-16-24-21-14-8-7-13-20(21)23-22(24)17-25-19-11-5-2-6-12-19/h1-14H,15-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNWDMKNFJLMIDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCN2C3=CC=CC=C3N=C2COC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.